2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid
Brand Name: Vulcanchem
CAS No.: 622353-39-3
VCID: VC21386345
InChI: InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14)
SMILES: C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O
Molecular Formula: C7H9N3O4S
Molecular Weight: 231.23g/mol

2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid

CAS No.: 622353-39-3

Cat. No.: VC21386345

Molecular Formula: C7H9N3O4S

Molecular Weight: 231.23g/mol

* For research use only. Not for human or veterinary use.

2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid - 622353-39-3

Specification

CAS No. 622353-39-3
Molecular Formula C7H9N3O4S
Molecular Weight 231.23g/mol
IUPAC Name 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]acetic acid
Standard InChI InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14)
Standard InChI Key QKFXDAWDCWLXSL-UHFFFAOYSA-N
SMILES C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O
Canonical SMILES C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O

Introduction

PropertyValue
CAS Number622353-39-3
Molecular FormulaC7H9N3O4S
Molecular Weight231.23 g/mol
IUPAC Name2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]acetic acid
Standard InChIInChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14)
Standard InChIKeyQKFXDAWDCWLXSL-UHFFFAOYSA-N
SMILESC(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O
Canonical SMILESC(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O

The compound consists of several functional groups including the thiazolidinone ring (which contains the imino and oxo groups), an amide linkage, and a carboxylic acid terminus. This unique combination of functional groups contributes to its chemical reactivity and potential biological activities.

Structural Characteristics and Chemical Properties

Structural Features

The structure of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid comprises several key components:

  • A central thiazolidinone ring featuring:

    • An imino group at position 2

    • An oxo group at position 4

    • A substituted carbon at position 5

  • An acetamido linkage extending from position 5 of the thiazolidinone ring

  • A terminal acetic acid group

This structural arrangement provides multiple sites for potential interactions with biological targets, including hydrogen bond donors and acceptors, as well as regions for hydrophobic interactions.

Chemical Reactivity

The compound can undergo several chemical reactions based on its functional groups:

  • The carboxylic acid group can participate in esterification, amidation, and salt formation

  • The imino group can undergo tautomerization, alkylation, or acylation

  • The acetamide linkage may be susceptible to hydrolysis under acidic or basic conditions

  • The thiazolidinone ring can participate in various transformations including ring opening under certain conditions

These reactive sites make the compound versatile for both chemical modifications and biological interactions, potentially enhancing its utility in medicinal chemistry applications.

Synthesis Methods and Approaches

General Synthetic Strategies

The synthesis of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid typically involves multiple steps and requires specific reaction conditions such as temperature control, pH adjustments, and appropriate solvent selection. Based on synthetic approaches for similar thiazolidinone derivatives, several methods can be employed to synthesize this compound.

Thiourea-Based Synthesis

One common approach involves the cyclocondensation of thiourea derivatives with α-halocarboxylic acids or their esters:

  • Reaction of thiourea with α-bromoacetic acid to form the thiazolidinone core

  • Subsequent acylation with the appropriate acetamido acetic acid derivative

This method has been documented for similar thiazolidinone compounds and can be adapted for the synthesis of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid with appropriate modifications .

From Chloroacetamides

An alternative approach involves:

  • Starting with 2-(2-chloroacetamido)acetic acid

  • Treating with thiourea under appropriate conditions to form the thiazolidinone ring

This method has been shown to yield 2-amino-4-thiazolidinones, which can be further modified to obtain the target compound .

Reaction Conditions and Considerations

The synthesis typically requires:

ParameterTypical Conditions
SolventsEthanol, acetone, or glacial acetic acid
Temperature40-80°C, depending on the specific reaction step
pHOften controlled using buffers or weak bases like sodium acetate
Reaction Time2-24 hours, varying by synthetic approach
PurificationRecrystallization, column chromatography

Optimizing these conditions is crucial for achieving high yields and purity of the final product.

Biological Activities and Mechanisms of Action

General Biological Significance

Compounds containing the thiazolidinone scaffold, including 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid, have been reported to exhibit a wide range of biological activities. The thiazolidinone class is known for diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Research on related thiazolidinone derivatives suggests that 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid may possess antimicrobial properties. Studies on similar compounds have shown activity against both Gram-positive and Gram-negative bacteria, with generally higher efficacy against Gram-positive organisms .

Bacterial StrainTypical Activity of Related Thiazolidinones
Staphylococcus aureusModerate to high activity
Escherichia coliLow to moderate activity
Pseudomonas aeruginosaVariable activity
Klebsiella pneumoniaeLow to moderate activity

The antimicrobial mechanism likely involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of thiazolidinone derivatives has been documented in several studies. These compounds may inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes or modulate cytokine production .

Based on studies of structurally similar compounds, 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid might exhibit anti-inflammatory activity through:

  • Inhibition of pro-inflammatory enzyme systems

  • Modulation of inflammatory cytokine production

  • Reduction of oxidative stress via antioxidant mechanisms

Structure-Activity Relationships

Key Structural Elements for Biological Activity

The biological activity of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid is likely influenced by specific structural features:

  • The imino group at position 2 of the thiazolidinone ring may be essential for forming hydrogen bonds with target proteins

  • The oxo group at position 4 can serve as a hydrogen bond acceptor in interactions with biological targets

  • The acetamido linkage provides conformational flexibility and additional sites for hydrogen bonding

  • The terminal carboxylic acid group contributes to water solubility and may participate in ionic interactions with charged amino acid residues in proteins

Comparison with Related Compounds

Several structurally related compounds provide insights into potential structure-activity relationships:

CompoundStructural DifferenceReported Activity Difference
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamideContains methoxyphenyl instead of acetic acid groupPotentially different receptor binding profile
2-(2-imino-4-oxothiazolidin-5-yl)-N-(2-methylsulfanyl-phenyl)-acetamideContains methylsulfanyl-phenyl groupMay exhibit enhanced lipophilicity and altered biological activity
Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)benzoateContains ethyl benzoate groupPotential differences in pharmacokinetic properties

These comparisons suggest that modifications to the side chain can significantly alter the biological profile of thiazolidinone derivatives .

Research Applications

Medicinal Chemistry Applications

2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid and related thiazolidinones have several potential applications in medicinal chemistry:

  • As lead compounds for developing novel antimicrobial agents, particularly against resistant bacterial strains

  • In the development of anti-inflammatory drugs with potentially fewer side effects than current therapies

  • As potential anticancer agents targeting specific cellular pathways

  • As scaffolds for the design of enzyme inhibitors with therapeutic potential

Synthetic Building Blocks

The compound can serve as a valuable intermediate in organic synthesis:

  • As a building block for creating more complex molecules with enhanced biological activities

  • For the development of combinatorial libraries of thiazolidinone derivatives

  • In structure-activity relationship studies to optimize biological activity

Analytical Standards

The well-defined structure and properties of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid make it potentially useful as:

  • An analytical standard for chromatographic and spectroscopic methods

  • A reference compound for the identification and characterization of related thiazolidinones

  • A control in biological assays investigating similar compounds

Future Research Directions

Optimization of Synthesis

Future research could focus on developing more efficient synthetic routes for 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid, including:

  • Green chemistry approaches to reduce environmental impact

  • Continuous flow methods for scalable production

  • Enzymatic synthesis options for stereoselective production

Expanded Biological Evaluation

More comprehensive biological testing is needed to fully characterize the potential of this compound:

  • Detailed antimicrobial screening against a broader panel of pathogens, including resistant strains

  • In-depth evaluation of anti-inflammatory mechanisms using both in vitro and in vivo models

  • Investigation of potential anticancer activity against diverse cancer cell lines

  • Exploration of other potential biological activities such as antiviral or antiparasitic effects

Structural Modifications

Structure-activity relationship studies could guide the development of more potent derivatives:

  • Modifications to the imino group to optimize target binding

  • Exploration of alternative substituents at the acetamido position

  • Investigation of ring-modified analogues to enhance specific biological activities

  • Development of prodrug approaches to improve pharmacokinetic properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator